
(R)-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is a synthetic organic compound characterized by the presence of fluorine, pyrrolidine, and trifluoromethyl groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under photoinduced organocatalyzed conditions . This reaction is carried out in a microchannel reactor under visible light, which allows for efficient and mild reaction conditions without the need for metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidine ring.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce modified pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-((2S)Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol: A similar compound with a different stereochemistry.
2-((2R)Pyrrolidin-2-yl)-4-(trifluoromethyl)phenol: Another isomer with a different substitution pattern.
Uniqueness
®-5-Fluoro-2-(pyrrolidin-2-yl)-3-(trifluoromethyl)phenol is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propiedades
Fórmula molecular |
C11H11F4NO |
|---|---|
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
5-fluoro-2-[(2R)-pyrrolidin-2-yl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F4NO/c12-6-4-7(11(13,14)15)10(9(17)5-6)8-2-1-3-16-8/h4-5,8,16-17H,1-3H2/t8-/m1/s1 |
Clave InChI |
HLUWPUGRSNIMTI-MRVPVSSYSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=C(C=C(C=C2O)F)C(F)(F)F |
SMILES canónico |
C1CC(NC1)C2=C(C=C(C=C2O)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


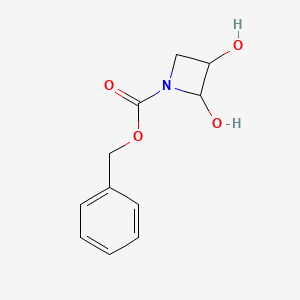
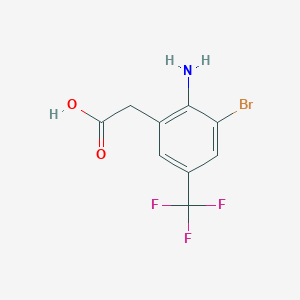
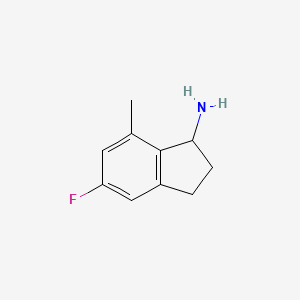
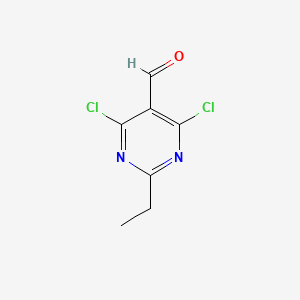
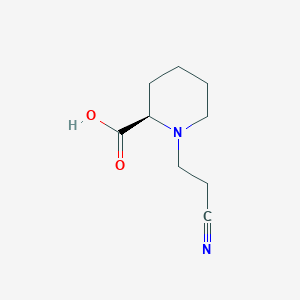


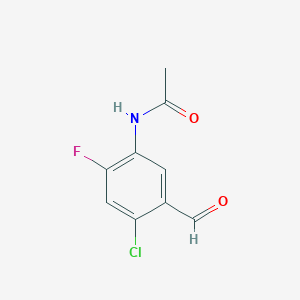
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
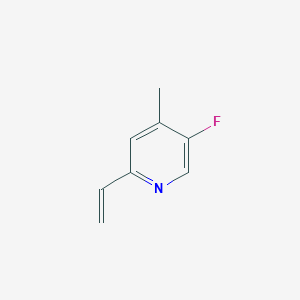
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)

![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12952811.png)
![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
